![molecular formula C9H11IN2O B3103929 N-(2-Aminoethyl)-4-iodobenzamide CAS No. 145343-78-8](/img/structure/B3103929.png)
N-(2-Aminoethyl)-4-iodobenzamide
Overview
Description
N-(2-Aminoethyl)acetamide is an organic compound used as a building block in chemical synthesis . It’s a part of a larger class of compounds known as N-nitrosamines, which are organic compounds with the chemical structure R2N−N=O, where R is usually an alkyl group .
Synthesis Analysis
N-(2-Aminoethyl)acetamide may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .Molecular Structure Analysis
The molecular structure of N-(2-Aminoethyl)acetamide consists of a peptide backbone consisting of N-(2-aminoethyl)glycine units .Chemical Reactions Analysis
N-(2-Aminoethyl)acetamide may undergo condensation reactions with different compounds containing carbonyl groups .Physical And Chemical Properties Analysis
N-(2-Aminoethyl)acetamide is a low melting hygroscopic solid which can be recrystallised from dioxane/Et2O. It is soluble in H2O, Et2O and *C6H6 .Scientific Research Applications
Radiopharmaceutical Development
N-(2-Aminoethyl)-4-iodobenzamide and its analogs have been explored as potential radiopharmaceuticals. Rafii et al. (1995) described the synthesis of [125I]N-(2-aminoethyl)-4-iodobenzamide, a selective monoamine oxidase B inhibitor, for exploring the monoamine oxidase B in the human brain using SPECT imaging (Rafii et al., 1995). Similarly, Moins et al. (2001) synthesized various [125I]radioiodobenzamides, including derivatives of N-(2-Aminoethyl)-4-iodobenzamide, to identify potential melanoma imaging agents (Moins et al., 2001).
Cancer Imaging and Diagnosis
These compounds have shown promise in cancer imaging, particularly in the detection of melanoma. Auzeloux et al. (1999) developed a technetium-99m labelled N-(diethylaminoethyl)benzamide derivative for malignant melanoma diagnosis by SPECT (Auzeloux et al., 1999). Michelot et al. (1993) reported a Phase II clinical trial evaluating 123I-BZA, a derivative of N-(2-Aminoethyl)-4-iodobenzamide, as an imaging agent for melanomas and metastases (Michelot et al., 1993).
Neurological Applications
Kung et al. (1990) conducted Phase I clinical studies of iodine-123-(123I)IBZM, a derivative of N-(2-Aminoethyl)-4-iodobenzamide, in humans for specific localization in the basal ganglia of the brain, demonstrating its potential for neurological studies (Kung et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUACFKIZPXVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-4-iodobenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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